N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide
Description
N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide is a synthetic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Properties
CAS No. |
62369-82-8 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-(7-methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide |
InChI |
InChI=1S/C11H15NO2S/c1-7(13)12-9-3-4-10(14-2)11-8(9)5-6-15-11/h5-6,9-10H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
STYVAJKBYGFZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(C2=C1C=CS2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide typically involves the acylation of the 2-amino group in the tetrahydro-1-benzothiophene nucleus. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with acetic anhydride under reflux conditions . The reaction proceeds smoothly, yielding the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating various biological pathways. For instance, it could act as a kinase inhibitor, affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiocolchicine: An antimitotic alkaloid with a similar benzothiophene structure.
Menthofuran: A benzofuran derivative with comparable heterocyclic features.
Versalide: A polycyclic musk with structural similarities.
Uniqueness
N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide stands out due to its specific methoxy and acetamide functional groups, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
